molecular formula C17H10F3NO2 B6084564 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B6084564
M. Wt: 317.26 g/mol
InChI Key: XXMPHPLMYHJQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves the reaction of 3-(trifluoromethyl)aniline with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced reactors can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its indene-1,3-dione core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-hydroxy-2-[[3-(trifluoromethyl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-9-14-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMPHPLMYHJQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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